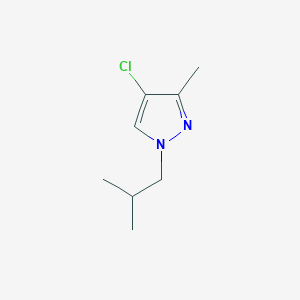

4-chloro-1-isobutyl-3-methyl-1H-pyrazole

Description

4-Chloro-1-isobutyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a chlorine atom at the 4-position, an isobutyl group at the 1-position, and a methyl group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and pesticidal activities . Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as indicated in recent catalogs .

Properties

CAS No. |

1245808-35-8 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 |

IUPAC Name |

4-chloro-3-methyl-1-(2-methylpropyl)pyrazole |

InChI |

InChI=1S/C8H13ClN2/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3 |

InChI Key |

TVXDHZRDHFUXNI-UHFFFAOYSA-N |

SMILES |

CC1=NN(C=C1Cl)CC(C)C |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with isobutyl bromide in the presence of a base. The reaction conditions often include:

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

Temperature: Elevated temperatures around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isobutyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to form corresponding hydrazines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 4-azido-1-isobutyl-3-methyl-1H-pyrazole or 4-thiocyanato-1-isobutyl-3-methyl-1H-pyrazole.

Oxidation: Formation of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole N-oxide.

Reduction: Formation of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole hydrazine.

Scientific Research Applications

4-chloro-1-isobutyl-3-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Structural and Functional Analysis

However, the absence of electron-withdrawing groups like sulfonamides or aldehydes may limit its utility in specific medicinal chemistry applications compared to derivatives in Table 1.

Biological Activity :

- Derivatives with sulfonamide (e.g., ) or carbaldehyde (e.g., ) moieties exhibit enhanced pharmacological targeting, such as enzyme inhibition or antibacterial action. In contrast, 4-chloro-1-isobutyl-3-methyl-1H-pyrazole’s simpler structure may favor agrochemical applications, though direct evidence is lacking.

- The trifluoroethyl group in the compound from introduces strong electron-withdrawing effects, which could stabilize intermediates in synthetic pathways or enhance metabolic stability compared to the isobutyl group .

Physical Properties :

- Predicted boiling points and densities for trifluoroethyl-substituted pyrazoles (e.g., 271.9°C ) suggest higher thermal stability than the target compound, likely due to increased molecular weight and fluorine content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.